molecular formula C18H18N2O5 B4992520 N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide

N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide

Cat. No.: B4992520
M. Wt: 342.3 g/mol
InChI Key: SJKOHUMIYMQRAO-UHFFFAOYSA-N
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Description

N-(2H,3H-Benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzodioxane moiety linked via a carbonylamino group and a 4-methylphenoxy substituent.

Properties

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12-6-8-13(9-7-12)23-11-17(21)19-20-18(22)16-10-24-14-4-2-3-5-15(14)25-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKOHUMIYMQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the benzo[e]1,4-dioxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the carbonylamino group: This step may involve the reaction of the benzo[e]1,4-dioxane derivative with an isocyanate or a similar reagent.

    Attachment of the 4-methylphenoxyacetamide moiety: This can be done through a nucleophilic substitution reaction, where the benzo[e]1,4-dioxane derivative reacts with 4-methylphenoxyacetyl chloride or a similar compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy or amide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a benzo[e]1,4-dioxane alcohol.

Scientific Research Applications

N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Acetamide Derivatives with Substituted Phenyl Groups

Compounds such as 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) and 2-cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) share the acetamide backbone but incorporate cyano and hydrazinylidene groups. Their synthesis involves diazonium salt coupling with cyanoacetanilide, yielding high-purity products (94–95%) . In contrast, the target compound’s benzodioxane group requires distinct synthetic strategies, such as cyclization or coupling with dioxane precursors.

Thiazolidinone and Thiadiazole Derivatives

N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () feature a thiazolidinone ring and coumarin moiety, synthesized via refluxing with mercaptoacetic acid and ZnCl₂ . Similarly, N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamides (e.g., 3d, 3e; ) use thiadiazole cores, yielding compounds with chlorophenyl substituents and melting points >200°C . These heterocycles enhance metabolic stability compared to the benzodioxane group.

Physicochemical Properties

Melting Points and Thermal Stability

  • 13a (4-methylphenyl): 288°C
  • 13b (4-methoxyphenyl): 274°C
  • 3d (2-chlorophenyl): 212–216°C

Solubility and Polarity

The 4-methylphenoxy group in the target compound enhances lipophilicity, similar to 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (), which is designed for food applications due to moderate polarity . In contrast, sulfamoylphenyl derivatives (13a, 13b) exhibit higher polarity due to the sulfonamide group .

Spectral Characteristics

Infrared (IR) Spectroscopy

  • 13a : C≡N (2214 cm⁻¹), C=O (1664 cm⁻¹)
  • 3d : C=O (1708 cm⁻¹), NH (3147 cm⁻¹)
  • The target compound’s benzodioxane carbonyl is expected to show C=O stretching near 1680–1700 cm⁻¹, with NH peaks around 3300 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • 13a : δ 2.30 (CH₃), 7.20–7.92 (aromatic protons)
  • 3d : δ 3.86 (–CH₂CO–), 7.26–7.58 (chlorophenyl)
  • The target compound’s 4-methylphenoxy group would resonate near δ 2.30 (CH₃) and δ 6.8–7.5 (aromatic), while the benzodioxane protons may appear as multiplets near δ 4.0–4.5.

Enzyme Inhibition

Compounds like N-(4-Chloro-2-[2-(4-trifluoromethoxy-phenoxy)-phenylamino]-methyl-phenyl)-acetamide (11) () inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), with yields up to 44% . The target compound’s benzodioxane group may similarly modulate enzyme interactions, though its specific activity remains uncharacterized.

Flavoring and Sensory Properties

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide () is a cooling agent in food, highlighting the role of 4-methylphenoxy in sensory applications .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Applications Reference
Target Compound Benzodioxane-acetamide 4-Methylphenoxy N/A N/A Under investigation
13a Cyanoacetamide 4-Methylphenyl, sulfamoylphenyl 288 94 Research compound
3d Thiadiazole-acetamide 2-Chlorophenyl 212–216 82 Antimicrobial potential
2-(4-Methylphenoxy)-N-(pyrazolyl)-acetamide Pyrazole-thiophene 4-Methylphenoxy N/A N/A Food flavoring (cooling)
11 () Trifluoromethoxy-phenyl 4-Chloro, trifluoromethoxy N/A (brown solid) 30 17β-HSD inhibition

Biological Activity

N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide, a compound with the molecular formula C20H22N2O5, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.

PropertyDetails
Molecular FormulaC20H22N2O5
Molecular Weight370.4 g/mol
Purity≥ 95%
Complexity Rating493

The compound features a complex structure that may contribute to its biological activity, particularly in modulating various biochemical pathways.

Antidepressant Potential

Recent studies have explored the antidepressant activities of compounds similar to this compound. In a study involving forced swim tests (FST) and tail suspension tests (TST), several synthesized compounds showed significant reductions in immobility time, indicating potential antidepressant effects. For instance, a chloro-substituted derivative demonstrated a marked reduction in immobility time compared to controls, suggesting that modifications to the chemical structure can enhance efficacy in mood disorders .

Inhibition of Osteoclast Differentiation

Another area of investigation is the compound's effect on osteoclast differentiation. Compounds with similar structural motifs have been shown to inhibit RANKL-induced osteoclastogenesis significantly. The inhibition was assessed through the suppression of osteoclast marker gene expression and bone resorption assays. For example, a related compound was found to inhibit osteoclast differentiation and bone resorption effectively, indicating that this compound could be a candidate for osteoporosis treatment .

Antibacterial Activity

The compound's potential as an antibacterial agent has also been investigated. Studies have shown that certain derivatives can inhibit biofilm formation in uropathogenic Escherichia coli. This activity suggests that modifications in the structure can lead to enhanced antibacterial properties without affecting bacterial growth directly. The SAR studies indicated that specific substitutions on the phenyl ring are crucial for maintaining antibacterial activity .

Case Study 1: Antidepressant Activity Evaluation

In a controlled study involving mice, compounds similar to this compound were administered at varying dosages (1.25 mg/kg and 2.5 mg/kg). Results indicated a statistically significant decrease in immobility time during FST and TST compared to untreated groups (p < 0.001), thereby supporting the hypothesis of their antidepressant potential.

Case Study 2: Osteoclast Differentiation Inhibition

A series of experiments were conducted where primary calvarial cells were treated with this compound analogs. The results demonstrated a marked inhibition of RANKL-induced osteoclast differentiation and a reduction in bone resorption markers. This suggests that this compound may serve as a therapeutic agent for conditions characterized by excessive bone resorption.

Q & A

Basic Question: What are the standard synthetic routes for synthesizing N-(2H,3H-benzo[e]1,4-dioxan-2-ylcarbonylamino)-2-(4-methylphenoxy)acetamide?

Answer:
The synthesis typically involves multi-step reactions starting with coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates. Key steps include:

  • Amide bond formation : Reacting a benzo-1,4-dioxane carbonyl derivative with an amine-containing intermediate under anhydrous conditions in solvents like dichloromethane (DCM) .
  • Phenoxyacetamide coupling : Introducing the 4-methylphenoxy group via nucleophilic substitution or carbodiimide-mediated coupling .
  • Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) or HPLC ensures intermediate and final product purity .
    Reaction conditions (temperature, solvent choice) are critical to avoid side products like over-acylation or hydrolysis .

Basic Question: How is the compound characterized to confirm its structural integrity?

Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm proton environments and carbon frameworks (e.g., benzo-1,4-dioxane and acetamide moieties) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and dihedral angles critical for bioactive conformations .
  • FTIR Spectroscopy : Identifies functional groups like carbonyl (C=O) and amide (N-H) stretches .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values across studies) require:

  • Dose-response validation : Reproducing assays under standardized conditions (e.g., cell line specificity, incubation time) .
  • Structural analogs comparison : Analyzing SAR using derivatives (e.g., substituent effects on phenoxy or benzodioxane groups) to identify critical pharmacophores .
  • Metabolic stability testing : Assess if degradation products interfere with activity measurements .
    For example, replacing the 4-methylphenoxy group with a 4-chloro analog (as in ) may enhance receptor binding, clarifying activity trends .

Advanced Question: What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?

Answer:
Mechanistic studies involve:

  • Molecular docking simulations : Predicting interactions with targets like enzymes (e.g., cyclooxygenase) or receptors (e.g., GPCRs) using software such as AutoDock .
  • In vitro assays : Measuring inhibition of specific pathways (e.g., NF-κB or MAPK) via Western blotting or ELISA .
  • Isothermal titration calorimetry (ITC) : Quantifying binding affinity and thermodynamics with purified proteins .
  • Gene knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic properties for therapeutic applications?

Answer:
Key optimization strategies include:

  • LogP adjustments : Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to improve solubility while retaining activity .
  • Prodrug design : Masking polar groups (e.g., acetamide) with enzymatically cleavable moieties to enhance bioavailability .
  • Metabolic profiling : Using liver microsomes to identify vulnerable sites for oxidation or glucuronidation .
    For instance, replacing the benzo-1,4-dioxane group with a pyran derivative (as in ) may reduce hepatic clearance .

Basic Question: What analytical techniques are essential for monitoring reaction progress during synthesis?

Answer:

  • Thin-Layer Chromatography (TLC) : Tracks reactant consumption and product formation using mobile phases like hexane:ethyl acetate (9:3) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity at each step, especially for intermediates prone to degradation .
  • In-situ FTIR : Monitors functional group transformations (e.g., disappearance of isocyanate intermediates) .

Advanced Question: How can structural modifications improve the compound’s selectivity for a target enzyme?

Answer:

  • Crystallographic data : Use X-ray structures of enzyme-ligand complexes to guide substitutions (e.g., adding bulkier groups to avoid off-target binding pockets) .
  • Enzymatic assays : Compare inhibition constants (Kᵢ) against related isoforms (e.g., COX-1 vs. COX-2) .
  • Computational alanine scanning : Predicts residues critical for binding, guiding site-specific modifications .

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